molecular formula C13H15NO B14371655 2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one CAS No. 90321-01-0

2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one

Cat. No.: B14371655
CAS No.: 90321-01-0
M. Wt: 201.26 g/mol
InChI Key: XSTXKHDNTVXNAV-UHFFFAOYSA-N
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Description

2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a phenylethanimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one typically involves the aldol condensation reaction. This reaction is carried out between furfural and cyclopentanone in the presence of a solid-base catalyst such as potassium fluoride impregnated alumina. The reaction conditions include a temperature of 333 K and a reaction time of 2 hours, resulting in a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high yield. The use of solid-base catalysts in these reactors also enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylethanimidoyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simple cyclic ketone with similar structural features.

    Phenylethanimine: A compound with a similar phenylethanimidoyl group but lacking the cyclopentanone ring.

    2-Cyclopenten-1-one: An unsaturated analog with a similar ring structure.

Uniqueness

2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one is unique due to the combination of the cyclopentanone ring and the phenylethanimidoyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

CAS No.

90321-01-0

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(C-methyl-N-phenylcarbonimidoyl)cyclopentan-1-one

InChI

InChI=1S/C13H15NO/c1-10(12-8-5-9-13(12)15)14-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3

InChI Key

XSTXKHDNTVXNAV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C2CCCC2=O

Origin of Product

United States

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